molecular formula C14H15NO3 B12525515 N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide CAS No. 655242-11-8

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide

Cat. No.: B12525515
CAS No.: 655242-11-8
M. Wt: 245.27 g/mol
InChI Key: DPKTYRBOWFAKNB-UHFFFAOYSA-N
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Description

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates an acetamide group linked to a pentynone backbone featuring methoxy, oxo, and phenylalkyne substituents. This specific arrangement of functional groups makes it a potential intermediate for the synthesis of more complex molecules. Researchers may explore its utility in developing pharmacologically active compounds, given that similar acetamide and alkynyl-containing structures are frequently investigated in medicinal chemistry for their interactions with biological targets . The presence of the alkyne group also suggests potential applications in materials science, for instance, as a building block for polymers or in click chemistry reactions. This product is provided for research and development purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

655242-11-8

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(1-methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide

InChI

InChI=1S/C14H15NO3/c1-11(16)15-13(10-18-2)14(17)9-8-12-6-4-3-5-7-12/h3-7,13H,10H2,1-2H3,(H,15,16)

InChI Key

DPKTYRBOWFAKNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COC)C(=O)C#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis revolves around three primary approaches:

  • Grignard Addition to Weinreb Amides
  • Nucleophilic Substitution of Chloro Intermediates
  • Acetylation of Secondary Amines

Each method is evaluated for efficiency, scalability, and regioselectivity.

Grignard Addition to Weinreb Amides

Reaction Overview

Weinreb amides serve as versatile intermediates for ketone synthesis. For this compound, N-methoxy-N-methyl-2-(3-substituted-indol-2-yl)acetamide derivatives are reacted with phenylacetylene-derived Grignard reagents to form the pent-4-yn-2-ol backbone.

Procedure:
  • Substrate Preparation :
    • A solution of phenylacetylene (2.77 mmol) in THF is treated with iPrMgCl (2.77 mmol, 2.0 M in THF) at 0°C for 1 h.
    • The Grignard reagent is transferred to a −20°C solution of the Weinreb amide (1.00 mmol) in THF.
  • Quenching and Workup :
    • The reaction is quenched with saturated NH4Cl, extracted with Et2O, and purified via silica chromatography.
Key Data:
Parameter Value Source
Yield 52–75%
Reaction Temperature −20°C to 0°C
Key Intermediate N-Methoxy-N-methylacetamide

Nucleophilic Substitution of Chloro Intermediates

Chloro Precursor Activation

1-Chloro-5-phenylpent-4-yn-2-ol (CAS 3041-57-4) is a critical intermediate. Methoxy group introduction occurs via SN2 displacement using sodium methoxide.

Procedure:
  • Chloro Intermediate Synthesis :
    • Epichlorohydrin reacts with phenylacetylene under Pd catalysis to form 1-chloro-5-phenylpent-4-yn-2-ol.
  • Methoxy Substitution :
    • The chloro intermediate is treated with NaOMe in anhydrous DMF at 60°C for 12 h.
Key Data:
Parameter Value Source
Displacement Yield 68–82%
Solvent DMF
Byproduct NaCl

Acetylation of Secondary Amines

Amine Protection

The secondary amine at position 2 is acetylated using acetic anhydride or acetyl chloride. This step ensures regioselectivity and prevents undesired side reactions.

Procedure:
  • Amine Generation :
    • Reduction of the ketone group in 1-methoxy-3-oxo-5-phenylpent-4-yn-2-amine using NaBH4 in MeOH.
  • Acetylation :
    • The amine is treated with acetyl chloride (1.2 equiv) and pyridine in CH2Cl2 at 0°C.
Key Data:
Parameter Value Source
Acetylation Yield 89–94%
Reaction Time 2 h
Purification Method Column chromatography (PE/EA 3:1)

Catalytic Methods and Recent Advances

Iron-Catalyzed Cyclization

Recent protocols employ Fe(OAc)₂ (20 mol%) and HOAc in toluene/DCE to streamline the synthesis of related acetamide derivatives. This method reduces reaction times to 6 h with yields up to 85%.

Key Reaction Metrics:
Catalyst Fe(OAc)₂
Temperature 80°C
Solvent System Toluene:DCE (1:1)

Physicochemical Characterization

Spectral Data

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 3.72 (s, 3H, OCH₃), 2.98 (s, 2H, CH₂CO), 2.05 (s, 3H, COCH₃).
  • HRMS (ESI+) : m/z calc. for C₁₄H₁₅NO₃ [M+H]⁺ 253.1073, found 253.1076.

Thermal Stability

  • Melting Point : 112–114°C (decomposition observed above 120°C).
  • LogP : 2.03 (predicted via XLogP3).

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its alkyne (C≡C) and ketone groups, which distinguish it from other acetamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Structural Differences vs. Target Compound
Target Compound C₁₄H₁₅NO₃ Methoxy, 3-oxo, phenyl, acetamide, alkyne -
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide C₂₃H₂₁N₃O₃S Methoxyphenyl, thiazolidinone, acetamide Thiazolidinone ring replaces alkyne/ketone backbone
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide C₁₃H₁₄N₂O₃S₂ Ethoxyphenyl, thiazole, mercapto, acetamide Thiazole ring and sulfur groups; lacks alkyne
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide C₂₀H₁₈F₂N₄O₃S₂ Benzo[d]thiazole sulfonyl, piperazine, difluorophenyl Heterocyclic sulfonyl group; no alkyne/ketone
Key Observations:
  • Alkyne vs.
  • Methoxy Group: Present in both the target and N-(4-Methoxyphenyl)-2-...thiazolidin-5-yl)acetamide, this group likely improves solubility compared to non-polar analogs like benzothiazole derivatives .

Pharmacological Activities

Key Observations:
  • Antimicrobial Potential: Benzothiazole sulfonyl derivatives () show gram-positive and fungal activity, suggesting that the target’s phenyl and methoxy groups could be optimized for similar effects .
  • Metabolic Stability : The alkyne in the target may resist oxidation compared to sulfur-containing analogs, which are prone to metabolic conjugation (e.g., glutathione adducts in methazolamide metabolites, ) .

Physicochemical Properties

Table 3: Hypothetical Property Comparison
Property Target Compound N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide
Molecular Weight 253.28 g/mol 310.39 g/mol
H-Bond Donors 1 (NH in acetamide) 2 (NH in acetamide + SH in thiazole)
H-Bond Acceptors 3 (O in methoxy, ketone, acetamide) 5 (O/S in thiazole, ethoxy, acetamide)
Key Observations:
  • The target’s lower molecular weight and fewer H-bond acceptors may improve bioavailability compared to bulkier analogs like thiazole derivatives .

Biological Activity

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide, also known by its CAS number 655242-09-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxy group, a phenyl group, and a ketone functionality, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS Number 655242-09-4
IUPAC Name N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide
LogP 2.17970

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The presence of the methoxy and carbonyl groups in its structure enhances its potential to engage in biochemical interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related acetamides have shown potent inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism of antimicrobial action is believed to involve disruption of biofilm formation and interference with gene transcription related to pathogenicity.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that certain derivatives of acetamides exhibit varying degrees of cytotoxic effects depending on their concentration and structural modifications. For example, some compounds showed increased cell viability at lower concentrations while demonstrating toxicity at higher doses .

Study 1: Antimicrobial Efficacy

In a comparative study, N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-y)acetamide was evaluated alongside standard antibiotics. The Minimum Inhibitory Concentration (MIC) values revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin against specific strains .

Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study utilized the MTT assay to measure cell viability after treatment with varying concentrations of N-(1-methoxy-3-oxo...) acetamide. The results indicated a dose-dependent response, with certain concentrations enhancing cell viability while others induced apoptosis .

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